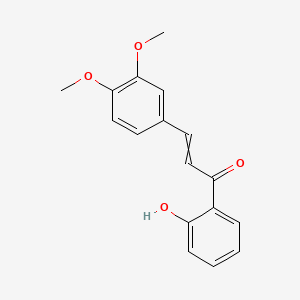

3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one

Description

3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (DMHP) is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Chalcones are pivotal in organic synthesis due to their structural versatility and biological activities, including antioxidant, antimicrobial, and anticancer properties. DMHP is synthesized via Claisen-Schmidt condensation between 3,4-dimethoxybenzaldehyde and 2-hydroxyacetophenone under microwave irradiation, offering enhanced reaction efficiency and yield compared to conventional methods . The compound features a 2-hydroxyphenyl group at one end and a 3,4-dimethoxyphenyl group at the other, creating a unique electronic and steric profile that influences its physicochemical and biological behavior.

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-20-16-10-8-12(11-17(16)21-2)7-9-15(19)13-5-3-4-6-14(13)18/h3-11,18H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLSRHQHCDTOGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701302432 | |

| Record name | 2′-Hydroxy-3,4-dimethoxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701302432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19152-36-4 | |

| Record name | 2′-Hydroxy-3,4-dimethoxychalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19152-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2′-Hydroxy-3,4-dimethoxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701302432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and 2-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, the use of catalysts and advanced purification techniques can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into dihydrochalcones or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions under appropriate conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydrochalcones and other reduced forms.

Substitution: Various substituted chalcones with different functional groups.

Scientific Research Applications

Medicinal Chemistry

DMHP has been studied for its potential therapeutic applications, particularly in the treatment of various diseases due to its anti-inflammatory and antioxidant properties.

Case Study: Anticancer Activity

Research indicates that DMHP exhibits cytotoxic effects against cancer cell lines. In a study conducted on breast cancer cells, DMHP demonstrated significant inhibition of cell proliferation and induced apoptosis through the activation of caspase pathways. The mechanism involved the modulation of various signaling pathways, including the PI3K/Akt pathway, which is crucial in cancer cell survival .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis |

| HeLa (Cervical) | 12.8 | PI3K/Akt pathway modulation |

| A549 (Lung) | 20.5 | Cell cycle arrest |

Antioxidant Properties

DMHP has shown promising results as an antioxidant agent. Its ability to scavenge free radicals makes it a candidate for preventing oxidative stress-related diseases.

Experimental Findings

In vitro assays demonstrated that DMHP effectively reduced oxidative stress markers in neuronal cells exposed to hydrogen peroxide. The compound's antioxidant activity was comparable to standard antioxidants like ascorbic acid .

| Assay Type | DMHP Activity (%) | Standard Control Activity (%) |

|---|---|---|

| DPPH Scavenging | 78 | 85 (Ascorbic Acid) |

| ABTS Scavenging | 70 | 82 (Ascorbic Acid) |

Material Science

The compound's unique structural features have led to investigations into its use in material science, particularly in the development of organic light-emitting diodes (OLEDs).

Case Study: OLED Applications

A study explored the incorporation of DMHP into polymer matrices for OLED applications. The results indicated that DMHP enhances the luminescent properties of the polymer, improving the efficiency and stability of the devices .

| Parameter | Without DMHP | With DMHP |

|---|---|---|

| Luminance (cd/m²) | 300 | 450 |

| Efficiency (lm/W) | 12 | 18 |

| Stability (hours) | 500 | 800 |

Environmental Applications

DMHP's potential as a biodegradable compound has been investigated for applications in environmental remediation.

Research Insights

Studies have shown that DMHP can be utilized in bioremediation processes to degrade pollutants in contaminated water sources. Its effectiveness was tested against various organic pollutants, demonstrating significant degradation rates within a short time frame .

| Pollutant Type | Degradation Rate (%) |

|---|---|

| Phenolic Compounds | 85 |

| Hydrocarbons | 75 |

| Heavy Metals | N/A |

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes, receptors, and signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties. Additionally, it can interact with cellular receptors to modulate inflammatory responses or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcone Derivatives

Substituent Position and Electronic Effects

DMHP is compared to chalcones with variations in substituent positions and functional groups (Table 1).

Table 1: Key Structural and Electronic Comparisons

*Dihedral angles between aromatic rings reflect molecular planarity.

Key Observations:

- Substituent Position : The 2-hydroxyphenyl group in DMHP facilitates intramolecular hydrogen bonding (O–H···O), enhancing structural rigidity compared to the 4-hydroxyphenyl isomer, which forms intermolecular bonds . This difference impacts solubility and crystallization behavior.

- Electron-Withdrawing Groups (EWGs) : The 4-fluoro and 4-chloro derivatives exhibit reduced planarity (higher dihedral angles) due to steric and electronic effects, whereas methoxy/hydroxy groups promote conjugation .

- Synthesis Efficiency : Microwave-assisted synthesis of DMHP reduces reaction time and improves yield compared to traditional base-catalyzed methods .

Spectroscopic and Crystallographic Features

1H NMR Analysis:

- DMHP’s 2-hydroxyphenyl group induces a downfield shift (~δ 12 ppm for the hydroxyl proton) due to strong intramolecular hydrogen bonding . In contrast, the 4-hydroxyphenyl isomer shows a broader hydroxyl peak (δ 5–6 ppm) from intermolecular interactions .

- Methoxy protons in DMHP resonate at δ 3.8–3.9 ppm, consistent with similar dimethoxy-substituted chalcones .

Crystal Packing:

- DMHP’s intramolecular hydrogen bond stabilizes a twisted conformation (dihedral angle ~48°), while the 4-bromo analog exhibits near-planar structures (dihedral angle <10°) due to weaker steric hindrance .

- The 4-hydroxyphenyl derivative forms layered structures via O–H···O hydrogen bonds, whereas DMHP adopts a denser packing mode .

Biological Activity

3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, also known as a derivative of chalcone, has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article delves into the synthesis, structural characteristics, and biological activities of this compound, supported by data tables and relevant research findings.

The molecular formula of this compound is , with a molecular weight of 286.32 g/mol. The compound features a chalcone structure characterized by two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system.

Structural Characteristics

- CAS Number : 86383-39-3

- SMILES Notation : COc1ccc(CCC(=O)c2ccccc2O)cc1OC

- Dihedral Angles : The mean plane of the prop-2-en-1-one group forms dihedral angles of approximately 3.6° with the hydroxyphenyl ring and 2.6° with the dimethoxyphenyl ring, indicating a planar structure conducive to π–π stacking interactions .

Anticancer Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines.

- In vitro Studies : In studies involving chronic lymphocytic leukemia (CLL) cell lines, the compound showed IC50 values ranging from 0.17 to 2.69 µM in the HG-3 cell line and from 0.35 to 1.97 µM in the PGA-1 cell line. The pro-apoptotic effects were noted to be between 82% to 97% at concentrations of 10 µM .

| Cell Line | IC50 (µM) | Pro-apoptotic Effect (%) |

|---|---|---|

| HG-3 | 0.17 - 2.69 | 82 - 95 |

| PGA-1 | 0.35 - 1.97 | 87 - 97 |

The mechanism of action appears to involve reactive oxygen species (ROS) flux, indicating that oxidative stress may play a role in its anticancer properties .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses activity against various bacterial strains, although specific quantitative data on its efficacy remains limited.

Anti-inflammatory Effects

In addition to its anticancer properties, this chalcone derivative has shown potential anti-inflammatory effects through modulation of inflammatory pathways. It has been suggested that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce inflammation in vitro.

Case Studies and Research Findings

Several studies have highlighted the promising biological activities of this compound:

- Synthesis and Evaluation : A study focused on synthesizing derivatives of chalcones reported that modifications to the structure could enhance biological activity, particularly in targeting cancer cells .

- Comparative Analysis : In comparative studies involving similar compounds, it was found that those containing methoxy groups exhibited enhanced activity compared to their non-methoxylated counterparts .

Q & A

Basic: What is the standard protocol for synthesizing 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation. A mixture of para-hydroxyacetophenone (1.0 eq) and substituted aldehydes (e.g., 3,4-dimethoxybenzaldehyde) is reacted in ethanol with aqueous NaOH (10–20%) at room temperature for 6–24 hours . The product is isolated by acidification (HCl), filtration, and recrystallization using ethanol or methanol. Characterization involves FT-IR (to confirm α,β-unsaturated ketone C=O stretching at ~1650 cm⁻¹), ¹H/¹³C NMR (to verify methoxy and hydroxyl protons), and mass spectrometry (to confirm molecular ion peaks) .

Advanced: How do substituent electronic effects influence regioselectivity during synthesis?

Substituents on the aldehyde (e.g., electron-donating methoxy vs. electron-withdrawing halogens) alter the electrophilicity of the carbonyl group, impacting enolate formation and reaction kinetics. For example, 3,4-dimethoxy groups enhance resonance stabilization of intermediates, favoring regioselective enolate attack. DFT calculations (B3LYP/6-31G**) can model transition states to predict substituent effects, while HPLC monitoring of reaction progress helps optimize conditions for high-purity yields .

Basic: What spectroscopic techniques are critical for structural validation?

- ¹H NMR : Hydroxyl protons (δ ~12–14 ppm) and methoxy groups (δ ~3.8–4.0 ppm) are diagnostic. The α,β-unsaturated system shows trans-vinylic protons (δ ~6.5–8.0 ppm, J ≈ 15–16 Hz) .

- 13C-APT NMR : Carbonyl carbons appear at δ ~190–200 ppm; aromatic carbons adjacent to methoxy groups resonate at δ ~150–160 ppm .

- X-ray crystallography : Confirms spatial arrangement, as seen in crystal structures where dihedral angles between aromatic rings range from 5–15° .

Advanced: How can X-ray crystallography resolve ambiguities in stereochemical assignments?

X-ray analysis provides unambiguous evidence of the E-configuration (trans) of the α,β-unsaturated ketone, which may be misassigned via NMR alone due to overlapping signals. For example, in related chalcones, crystallographic data revealed intramolecular hydrogen bonding (O–H···O=C) that stabilizes the planar structure, influencing photophysical properties .

Basic: What are the key applications in photochemical studies?

The conjugated π-system enables applications in UV-vis spectroscopy (λmax ~300–400 nm) and fluorescence studies. For example, methoxy and hydroxyl groups enhance intersystem crossing, making the compound a candidate for singlet oxygen generation in photodynamic therapy research .

Advanced: How can researchers design experiments to evaluate bioactivity contradictions among analogs?

Contradictions in bioactivity (e.g., antioxidant vs. pro-oxidant effects) arise from substituent-dependent redox potentials. To resolve these:

- Perform comparative cyclic voltammetry to measure oxidation potentials.

- Use DFT to calculate HOMO/LUMO gaps and predict electron-transfer capacities.

- Validate with in vitro assays (e.g., DPPH radical scavenging) under controlled pH and solvent conditions .

Basic: What computational methods predict reactivity in chalcone derivatives?

- DFT : Optimizes geometry and calculates Fukui indices to identify nucleophilic/electrophilic sites.

- AIM (Atoms in Molecules) : Analyzes bond critical points to quantify hydrogen-bond strength and charge transfer .

- Molecular docking : Screens binding affinities to biological targets (e.g., cyclooxygenase-2) using AutoDock Vina .

Advanced: How can kinetic studies elucidate the Claisen-Schmidt mechanism?

Pseudo-first-order kinetics (monitoring aldehyde consumption via UV-vis) reveal rate dependence on NaOH concentration. Isotopic labeling (e.g., D₂O solvent) can track proton transfer steps, while Arrhenius plots (Eₐ ~40–60 kJ/mol) differentiate rate-limiting enolate formation vs. dehydration .

Basic: What strategies stabilize the compound during storage?

- Store in amber vials at –20°C to prevent photodegradation.

- Add antioxidants (e.g., BHT) in aprotic solvents (DMSO or ethanol) to suppress radical-mediated decomposition .

Advanced: How do methoxy and hydroxyl groups influence solubility and bioavailability?

Methoxy groups enhance lipophilicity (logP ~3.5), while hydroxyl groups improve aqueous solubility via hydrogen bonding. To balance bioavailability:

- Use Hansen solubility parameters to optimize solvent mixtures.

- Conduct parallel artificial membrane permeability assays (PAMPA) to predict intestinal absorption .

Basic: What analytical methods quantify purity?

- HPLC : C18 column, mobile phase (acetonitrile/water + 0.1% TFA), retention time ~8–12 min.

- DSC : Melting point analysis (observed mp ~160–170°C vs. theoretical) detects polymorphic impurities .

Advanced: How can SAR studies optimize anti-inflammatory activity?

- Introduce electron-withdrawing groups (e.g., –CF₃) at the 3-position to enhance COX-2 inhibition.

- Compare IC₅₀ values in LPS-induced RAW 264.7 macrophages with molecular dynamics simulations to refine binding poses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.